3,3-Dimethyl-1-butene
Overview
Description
3,3-Dimethyl-1-butene is a useful reagent for organic synthesis . It selectively oxidizes to the corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .
Synthesis Analysis
3,3-Dimethyl-1-butene undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst . It is also involved in the hydroboration-deuteronolysis-hydroboration sequence .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-butene can be represented as (CH3)3CCH=CH2 . More detailed information about its structure can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
3,3-Dimethyl-1-butene undergoes several chemical reactions. It oxidizes selectively to the corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .Physical And Chemical Properties Analysis
3,3-Dimethyl-1-butene is a clear colorless liquid . It has a molecular weight of 84.16 . Its refractive index is 1.376 (lit.) . It has a boiling point of 41 °C (lit.) and a melting point of -115 °C (lit.) . Its density is 0.653 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Triplet State Conformations in Aromatic Olefins 3,3-Dimethyl-1-butene has been studied for its role in the conformations of the triplet state of aromatic olefins. A study by Arai et al. (1983) explored the triplet-triplet absorption of 3,3-dimethyl-1-(2-naphthyl)-1-butene and identified its planar transoid geometry. This research provides insights into the geometrical configurations of organic molecules in excited states, which is essential for understanding photochemical reactions and designing photoactive materials (Arai et al., 1983).
2. Acid Catalysis in Hydrocarbon Reactions The molecule has been used to characterize acid catalysts in hydrocarbon reactions. Bourdillon et al. (1990) utilized 3,3-dimethyl-1-butene in assessing the acid strength necessary for various hydrocarbon reactions. This research is significant for developing and understanding catalysts in chemical synthesis and refining processes (Bourdillon et al., 1990).
3. Cationic Polymerization Kennedy et al. (1964) investigated the cationic polymerization of 3,3-dimethyl-1-butene. This study is crucial for understanding the polymerization behavior of olefins and developing new polymeric materials with specific properties (Kennedy et al., 1964).
4. Adsorption and Reaction Studies The adsorption and reaction of 3,3-dimethyl-1-butene on various catalysts have been a subject of study. For instance, Kondo et al. (1997) explored its behavior on H-ZSM-5, contributing to our understanding of catalytic processes in industrial chemistry (Kondo et al., 1997).
5. Reactions with Methyl Radicals Studies by Montague (1973) on the reactions of unsymmetrically substituted allyl radicals with methyl radicals, including 3,3-dimethyl-1-butene, help in understanding radical reactions, which are fundamental in organic chemistry and material science (Montague, 1973).
6. Ethylene Dimerization and Alphabutol Optimization Alenezi et al. (2019) discussed the role of 3,3-dimethyl-1-butene in the ethylenedimerization process, focusing on Alphabutol technology. This research is pivotal for understanding and optimizing the production of key compounds used in the plastic industry, such as high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) (Alenezi et al., 2019).
7. Isomerization Over Zeolite Catalysts Hoser and Krzyzanowski (1975) studied the isomerization of 3,3-dimethyl-1-butene over cobalt-exchanged zeolite X. This research aids in understanding the mechanisms of isomerization reactions and the role of zeolite catalysts in industrial chemical processes (Hoser & Krzyzanowski, 1975).
8. Hydroformylation in the Presence of Phosphite Research by Rooyvan et al. (1996) on the hydroformylation of branched 1-alkenes, including 3,3-dimethyl-1-butene, in the presence of different ligands, provides valuable insights for the chemical industry, especially in the production of aldehydes (Rooyvan et al., 1996).
9. Homologation and Hydrogenolysis Studies Toyir et al. (1995) explored the homologation and hydrogenolysis of 3,3-dimethyl-1-butene on Ru/SiO2 catalysts. This research contributes to the understanding of carbon-carbon bond formation and cleavage, crucial in synthetic organic chemistry (Toyir et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXHXOTZMFCXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28498-58-0 | |
Record name | Poly(3,3-dimethyl-1-butene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28498-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027211 | |
Record name | 3,3-Dimethyl-1-butene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS] | |
Record name | 3,3-Dimethyl-1-butene | |
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Vapor Pressure |
431.0 [mmHg] | |
Record name | 3,3-Dimethyl-1-butene | |
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Product Name |
3,3-Dimethyl-1-butene | |
CAS RN |
558-37-2 | |
Record name | 3,3-Dimethyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-37-2 | |
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Record name | 3,3-Dimethyl-1-butene | |
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Record name | 3,3-DIMETHYL-1-BUTENE | |
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Record name | 1-Butene, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3,3-Dimethyl-1-butene | |
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Record name | 3,3-dimethylbutene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.361 | |
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Record name | 3,3-DIMETHYL-1-BUTENE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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